![molecular formula C13H17NO3 B1372601 3-[2-(吗啉-4-基)苯基]丙酸 CAS No. 933736-96-0](/img/structure/B1372601.png)
3-[2-(吗啉-4-基)苯基]丙酸
描述
“3-[2-(Morpholin-4-yl)phenyl]propanoic acid” is a chemical compound with a molecular formula of C13H17NO3 . It is also known by the name MPAA or Morpropanolic acid. This compound is widely used in scientific experiments and research, with potential applications in various fields of research and industry.
科学研究应用
1. 化学合成和晶体学
3-[2-(吗啉-4-基)苯基]丙酸及其衍生物已被广泛研究其化学结构和在合成生物活性化合物方面的潜力。例如,一项研究突出了其在杂环化合物合成中的中间体作用,揭示了其晶体结构中通过各种氢键的构象和稳定性(Mazur, Pitucha, & Rzączyńska, 2007)。
2. 生物化学合成和活性
该化合物已被用于合成抗抑郁药和其他生物活性分子。例如,其衍生物3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐在临床前试验中展示出抗抑郁活性,表明其在这一领域进一步研究的潜力(Yuan, 2012)。
3. 不对称合成
报道了衍生物的手性合成,例如(2S,3S)-2-(2-吗啉-2-基-2-苯基甲氧基)酚,突出了该化合物在生产潜在的去甲肾上腺素再摄取抑制剂中的实用性。这强调了其在导致临床相关分子的不对称合成途径中的作用(Prabhakaran, Majo, Mann, & Kumar, 2004)。
4. 材料科学和催化
在材料科学和催化领域,已进行了关于吗啉-4-基-1-苯基-1-丙酮的对映选择性还原的研究,展示了该化合物在理解反应机制和开发新催化剂方面的相关性(Jian, 2005)。
5. 药物开发和临床研究
3-[2-(吗啉-4-基)苯基]丙酸的衍生物已在药物开发中得到探索,特别是用于治疗特发性肺纤维化等疾病。这些衍生物的结构修饰和生物评价突显了该化合物在药物化学中的重要性(Procopiou et al., 2018)。
作用机制
Target of Action
It is known that morpholine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The morpholine ring is known to enhance the bioavailability of many drugs .
Result of Action
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of morpholine derivatives .
生化分析
Biochemical Properties
3-[2-(Morpholin-4-yl)phenyl]propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, which in turn affects the biochemical pathways and processes within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-[2-(Morpholin-4-yl)phenyl]propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-[2-(Morpholin-4-yl)phenyl]propanoic acid is critical for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its function and the biochemical processes it influences .
属性
IUPAC Name |
3-(2-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJPWNIWHQPMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282306 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933736-96-0 | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933736-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401282306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)

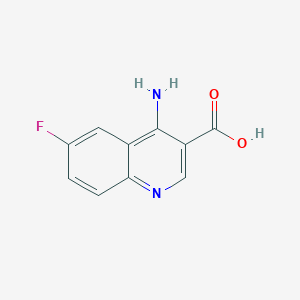
![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)
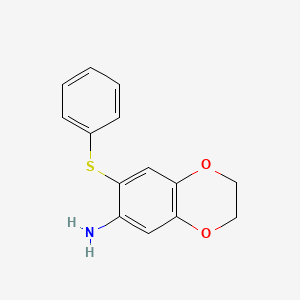
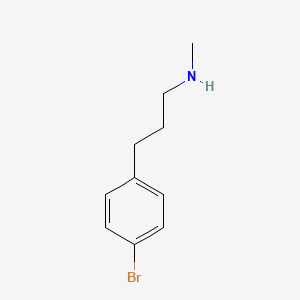
![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

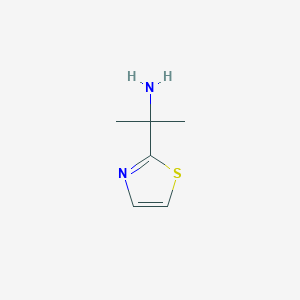
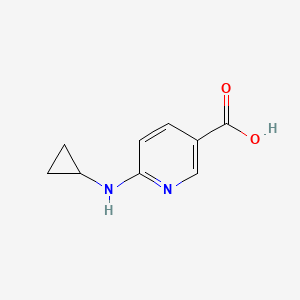
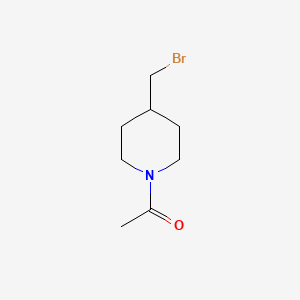

![1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B1372540.png)
